molecular formula C13H10HgO3 B166633 Phenylmercury salicylate CAS No. 28086-13-7

Phenylmercury salicylate

Cat. No. B166633
CAS RN: 28086-13-7
M. Wt: 414.81 g/mol
InChI Key: YQRBOMYQIMHOLM-UHFFFAOYSA-M
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Description

Phenylmercury salicylate is an organomercurial compound with the formula C13H10HgO3 . It has a molecular weight of 414.81 . It is also known by other names such as Mercury, (2-hydroxybenzoato-O1,O2)phenyl-; Mercury, phenyl (salicylato)-; Benzoic acid, 2-hydroxy-, phenylmercury deriv.; Mercadmine; Merculine; Mercury, (2-hydroxybenzoato)phenyl-; Mersolite 19; Phenyl (salicyloyloxy)mercury; Salicylic acid, 1- (phenylmercury) deriv.; Mercury, (2- (hydroxy-κO)benzoato-κO)phenyl- .


Molecular Structure Analysis

The molecular structure of Phenylmercury salicylate is available as a 2D Mol file . The IUPAC Standard InChIKey for Phenylmercury salicylate is YQRBOMYQIMHOLM-UHFFFAOYSA-M .


Physical And Chemical Properties Analysis

Phenylmercury salicylate has a molecular weight of 414.81 . The IUPAC Standard InChI for Phenylmercury salicylate is InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5 (6)7 (9)10;1-2-4-6-5-3-1;/h1-4,8H, (H,9,10);1-5H;/q;;+1/p-1 .

Scientific Research Applications

Thermodynamics and Solvent Interactions

  • Thermodynamic properties in protic solvents : Phenyl salicylate's thermodynamic behavior in various protic solvents like methanol and ethanol was studied. These studies provide insights into the drug’s action mechanism at physiological temperatures by examining parameters like apparent molar volume and thermal expansion coefficient (Iqbal & Chaudhry, 2008).
  • Thermodynamic behavior in aprotic solvents : Similar studies have been conducted in aprotic solvents like acetonitrile and dimethyl sulfoxide. These studies help in understanding solute-solvent interactions, which are crucial for determining the compound's behavior in different environments (Iqbal & Chaudhry, 2009).

Biological and Environmental Impact

  • Estrogenic potential in foods and cosmetics : The estrogenic potentials of phenyl salicylate, among other salicylate esters, have been evaluated. This research is significant for understanding the potential risks of these compounds in consumer products (Zhang et al., 2012).
  • Metabolism in plant and microbial systems : Phenyl salicylate's metabolism has been studied in plantlets of Salix myrsinifolia and microbial systems, shedding light on its stability and turnover in biological contexts (Ruuhola & Julkunen-Tiitto, 2000), (Ozaki et al., 2015).

Biochemical Roles and Agricultural Applications

  • Role in plant growth and stress response : Research on salicylic acid, a derivative of phenyl salicylate, highlights its significance in plant growth, stress response, and defense mechanisms. These insights are crucial for agricultural applications (Yusuf et al., 2013), (Sharma et al., 2020).

Molecular Dynamics and Spectroscopy

  • Picosecond vibrational dynamics : Phenyl salicylate's vibrational dynamics have been studied using Raman spectroscopy, providing insights into the molecular behavior under different environmental conditions (Kalampounias et al., 2003).

Safety And Hazards

Phenylmercury salicylate is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long lasting effects . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, avoid dust formation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for Phenylmercury salicylate are not available, salicylates in general have a long history of use for pain relief. Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .

properties

IUPAC Name

(2-hydroxybenzoyl)oxy-phenylmercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.C6H5.Hg/c8-6-4-2-1-3-5(6)7(9)10;1-2-4-6-5-3-1;/h1-4,8H,(H,9,10);1-5H;/q;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRBOMYQIMHOLM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Hg]OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10HgO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylmercury salicylate

CAS RN

28086-13-7, 58149-59-0
Record name Phenylmercury salicylate
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Record name NSC59635
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59635
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenylmercury salicylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
H Egan, RG Lidzey - Plant Pathology, 1960 - cabdirect.org
Analyses of fruit from 40 crops treated with phenyl-mercury salicylate aerosols indicated that, when it is applied at the recommended rate (not more than 40 mg. of Hg per 1, 000 cu. ft. of …
Number of citations: 6 www.cabdirect.org
MA Bland, H Egan - Plant Pathology, 1963 - Wiley Online Library
… 8 applications of phenylmercury salicylate under commercial … , in which standard phenylmercury salicylate aerosol treatment … to 12 successive phenylmercury salicylate treatments …
A Ylimäki - Agricultural and Food Science, 1969 - journal.fi
In efficiency tests carried out in laboratory (Table 1, Figs. 1—4) it was established that on media many chemicals had a restraining effect on the growth of the mycelia of Sclerotinia …
Number of citations: 1 journal.fi
NA Smart - Residue Reviews/Rückstands-Berichte: Residues of …, 1968 - Springer
… Phenylmercury salicylate should not be applied to tomatoes more than five times in a growing season or at intervals of less than seven days. There should be a minimum interval of …
Number of citations: 99 link.springer.com
AO Barakat - Environment International, 2004 - Elsevier
… pesticides and organometallic compounds including tricyclohexyltin hydroxide, triphenyltin hydroxide, triphenyltin acetate, methoxyethyl mercury acetate and phenylmercury salicylate. …
Number of citations: 90 www.sciencedirect.com
KG Gostick - Plant Pathology, 1963 - Wiley Online Library
… Phenylmercury salicylate residues in commercial glasshouse tomato crops. Plant Pathology, 9, 88-91. JOINT MERCURY RESIDUES PANEL (1961). …
DV Svintradze, DL Peterson… - … Section D: Biological …, 2013 - scripts.iucr.org
… of saturated solutions of the following compounds: dimercury acetate, p-chloromercuribenzoic acid, 2,5-dichloromercurifuran, mersalyl, o-chloromercuriphenol, phenylmercury salicylate …
Number of citations: 16 scripts.iucr.org
EA Jenne - US Geol. Survey. Mercury in the Environment …, 1970 - books.google.com
The public lands of the United States contain the nation's principal recreational and wildlife areas and important reserves of timber, water, forage, minerals, and other natural resources. …
Number of citations: 59 books.google.com
RM Evans, EG Bobalek - Industrial & Engineering Chemistry, 1956 - ACS Publications
… complex, as was shown by the Leonard experiments that pentachlorophenol and phenylmercury salicylate promote oxygen absorption by the film (12). Whatever may be the cause, the …
Number of citations: 2 pubs.acs.org
GW Johnson, C Vickers - Analyst, 1970 - pubs.rsc.org
Thin-layer chromatographic methods for the separation and identification of organomercury compounds have been developed and applied to the examination of commercial-quality …
Number of citations: 12 pubs.rsc.org

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